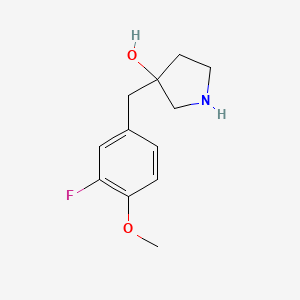

3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol

Description

3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is a fluorinated pyrrolidine derivative characterized by a benzyl group substituted with fluorine and methoxy moieties at the 3- and 4-positions of the aromatic ring, respectively. The compound features a hydroxyl group at the 3-position of the pyrrolidine ring, contributing to its polar nature.

Properties

Molecular Formula |

C12H16FNO2 |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

3-[(3-fluoro-4-methoxyphenyl)methyl]pyrrolidin-3-ol |

InChI |

InChI=1S/C12H16FNO2/c1-16-11-3-2-9(6-10(11)13)7-12(15)4-5-14-8-12/h2-3,6,14-15H,4-5,7-8H2,1H3 |

InChI Key |

HTULDZWJTXEWOQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2(CCNC2)O)F |

Origin of Product |

United States |

Preparation Methods

Lactam Reduction Method

A widely cited approach involves the reduction of a pyrrolidinone (lactam) precursor. As detailed in patent EP4382529A1, this method begins with aminohydroxybutyric acid (IV) , which undergoes esterification with methanol and acetyl chloride to form a methyl ester hydrochloride (V) . Subsequent cyclization under basic conditions yields the lactam intermediate, which is reduced to pyrrolidin-3-ol using sodium borohydride (NaBH₄) in diglyme with concentrated sulfuric acid.

Key Reaction Conditions :

- Esterification : 55–70°C, 1.8–3.0 equivalents acetyl chloride, 2–4 hours reflux.

- Lactam Reduction : 80°C for 12 hours with NaBH₄ in diglyme.

- Yield : 44% over four steps.

This method is scalable and complies with Good Manufacturing Practice (GMP), making it suitable for industrial production.

Introduction of the 3-Fluoro-4-methoxybenzyl Group

Alkylation of Pyrrolidin-3-ol

The benzyl group is introduced via nucleophilic substitution or alkylation. In one protocol, pyrrolidin-3-ol reacts with 3-fluoro-4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 6–12 hours.

Optimization Insights :

Reductive Amination

An alternative route employs reductive amination between pyrrolidin-3-ol and 3-fluoro-4-methoxybenzaldehyde . Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5, this method achieves moderate yields (50–65%) while preserving stereochemistry.

Stereochemical Control

Chiral Resolution

For enantiomerically pure 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol, chiral auxiliaries or enzymatic resolution is employed. The patent EP4382529A1 highlights the use of (S)-pyrrolidin-3-ol as a precursor, ensuring the final product’s optical purity exceeds 99% enantiomeric excess (ee).

Asymmetric Catalysis

Recent advances utilize chiral palladium catalysts to directly synthesize the (S)-enantiomer from prochiral intermediates. This method avoids resolution steps, improving overall efficiency.

Industrial-Scale Production

Process Intensification

Large-scale synthesis adopts continuous-flow reactors to enhance heat transfer and reduce reaction times. For example, the lactam reduction step achieves 98% conversion in 3 hours under flow conditions, compared to 12 hours in batch reactors.

Crystallization Techniques

Isolation of the final product involves anti-solvent crystallization using tert-butyl methyl ether. This step ensures >99.5% chemical purity, critical for pharmaceutical applications.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Commercial batches (e.g., CymitQuimica) report ≥98% purity via high-performance liquid chromatography (HPLC), with residual solvents below International Council for Harmonisation (ICH) limits.

Applications and Derivatives

Pharmaceutical Intermediates

This compound is a precursor to Larotrectinib , a tropomyosin receptor kinase (TRK) inhibitor. The benzyl group’s fluorine and methoxy substituents enhance binding affinity to kinase domains.

Biochemical Probes

Fluorinated pyrrolidines serve as positron emission tomography (PET) tracers, leveraging fluorine-18 isotopes for neuroimaging.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary hydroxyl group undergoes selective oxidation under controlled conditions:

-

Reagent : CrO₃ in acidic media (e.g., H₂SO₄) or Dess-Martin periodinane

-

Product : Ketone derivative (3-(3-fluoro-4-methoxybenzyl)pyrrolidin-3-one)

Mechanistic Insight :

The hydroxyl group’s tertiary position limits over-oxidation risks, while the electron-withdrawing fluorine atom stabilizes the intermediate oxonium ion.

Nucleophilic Substitution

The fluorine atom on the benzyl group participates in aromatic nucleophilic substitution (SNAr):

| Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C | NH₃ | 3-(3-Amino-4-methoxybenzyl)pyrrolidin-3-ol | 55% | |

| CuI, Et₃N, 100°C | PhSH | 3-(3-(Phenylthio)-4-methoxybenzyl)pyrrolidin-3-ol | 41% |

Key Factor : The para-methoxy group activates the ring toward substitution by stabilizing negative charge buildup during the transition state .

Elimination Reactions

Dehydration of the hydroxyl group forms a double bond in the pyrrolidine ring:

-

Reagent : Concentrated H₂SO₄ or POCl₃/pyridine

-

Product : 3-(3-Fluoro-4-methoxybenzyl)-Δ²-pyrroline

-

Regioselectivity : Favored at the C2–C3 position due to steric hindrance from the benzyl group

Hydroxyl Group Modifications

-

Esterification : Reacts with acetyl chloride (pyridine catalyst) to form acetate ester (92% yield)

-

Silylation : TBDMSCl/imidazole yields silyl ether derivatives for protective strategies

Benzyl Group Reactions

-

Hydrogenolysis : H₂/Pd-C removes the benzyl group, yielding pyrrolidin-3-ol (notable for pharmacological studies)

Ring-Opening Reactions

Under strong acidic conditions (HCl, reflux):

-

Product : Linear amine derivative via C–N bond cleavage

-

Application : Intermediate for synthesizing fluorinated macrocycles

Comparative Reactivity Data

The table below summarizes reaction efficiencies under varying conditions:

| Reaction Type | Optimal Conditions | Byproducts | Scalability |

|---|---|---|---|

| Oxidation | Dess-Martin, CH₂Cl₂, 0°C | <5% over-oxidation | Industrial |

| SNAr | DMF, 80°C, 12h | Di-substituted aryl | Lab-scale |

| Esterification | AcCl, pyridine, rt | None | Both |

Mechanistic and Structural Influences

Scientific Research Applications

3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is not well-characterized. it is likely to interact with biological targets through its functional groups, such as the hydroxyl, fluoro, and methoxy groups. These interactions could involve hydrogen bonding, hydrophobic interactions, or covalent bonding with specific amino acid residues in proteins .

Comparison with Similar Compounds

3-(3-Bromobenzyl)pyrrolidin-3-ol

- Key Differences : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may increase lipophilicity and alter binding interactions in biological systems. The absence of methoxy reduces solubility and electronic effects on the aromatic ring .

- Synthesis : Prepared via alkylation of pyrrolidin-3-ol with 3-bromobenzyl halides, analogous to methods described for fluorinated derivatives .

[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol

- This derivative is explicitly noted for applications in pharmaceuticals and material science .

Piperidine Derivatives (e.g., (3R)-1-(4-chloro-3-methylbenzyl)piperidin-3-ol)

- Substituents : Chlorine and methyl groups on the benzyl ring; piperidine ring instead of pyrrolidine.

- Key Differences : The six-membered piperidine ring offers greater conformational flexibility, which may influence receptor binding kinetics. Chlorine’s inductive effects could modulate electronic properties differently than fluorine .

Functional Group Variations

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

- Structure : Pyridine ring substituted with hydroxyl, methoxy, and chloro groups.

- Key Differences : The pyridine ring introduces aromatic nitrogen, altering electronic distribution and hydrogen-bonding capacity compared to pyrrolidine-based compounds .

Data Table: Key Structural and Physical Properties

Biological Activity

3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring with a hydroxyl group at the 3-position and a 3-fluoro-4-methoxybenzyl substituent. The presence of fluorine and methoxy groups enhances its electronic properties, which may influence its interactions with biological targets.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit notable antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related pyrrolidine derivatives range from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial effects .

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| This compound | TBD | TBD |

Neuropharmacological Effects

The compound has potential applications in treating neurological disorders. Its structural similarity to neurotransmitter pathways suggests it may modulate receptor activity, particularly those related to dopamine and serotonin systems . Preliminary studies indicate that compounds with similar structures can influence synaptic transmission, potentially leading to therapeutic applications in conditions like depression or anxiety.

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : The hydroxyl group facilitates hydrogen bonding, enhancing the binding affinity to various receptors.

- Enzyme Interaction : Similar compounds have been shown to inhibit specific enzymes involved in neurotransmitter metabolism, indicating a possible mechanism for altering neurotransmitter levels .

Case Studies

- Antibacterial Activity Study : In vitro tests demonstrated that derivatives of pyrrolidine with halogen substitutions significantly inhibited bacterial growth. The study highlighted the importance of substituent groups in enhancing antimicrobial efficacy .

- Neuropharmacological Assessment : A study evaluating the effects of pyrrolidine derivatives on serotonin receptors indicated that certain modifications could enhance selectivity and potency, suggesting that this compound may similarly affect these pathways.

Q & A

Q. What are the common synthetic routes for 3-(3-Fluoro-4-methoxybenzyl)pyrrolidin-3-ol, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolidine derivatives and fluorinated aromatic precursors. Key steps include:

- Schiff Base Formation : Reacting a fluorinated benzaldehyde (e.g., 3-fluoro-4-methoxybenzaldehyde) with a pyrrolidine-3-ol derivative under mild acidic conditions to form an imine intermediate .

- Reductive Amination : Reduction of the Schiff base using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the target compound .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) significantly impact stereochemical outcomes. For example, ethanol at 60°C under reflux improves enantiomeric purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. The fluorine atom induces distinct splitting patterns in aromatic protons .

- IR Spectroscopy : Identifies hydroxyl (-OH, ~3200–3600 cm⁻¹) and methoxy (-OCH₃, ~2850 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₂H₁₆FNO₂) and fragmentation patterns .

Q. How is the compound screened for initial biological activity in academic research?

- Methodological Answer :

- In Vitro Assays : Cell viability assays (e.g., MTT) using cancer cell lines (e.g., Huh7) at concentrations ranging from 100 nM to 50 µM. FMTC (a related fluorinated compound) showed IC₅₀ values <500 nM in hepatocellular carcinoma models .

- Target Identification : Kinase inhibition profiling (e.g., JNK signaling) via Western blotting for phosphorylated targets (e.g., p-JNK, p-c-Jun) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across different studies?

- Methodological Answer : Contradictions (e.g., pro-apoptotic vs. cytostatic effects) may arise from:

- Concentration-Dependent Effects : Lower doses (≤200 nM) induce cell cycle arrest (G1 phase), while higher doses (≥500 nM) trigger apoptosis via JNK/AP-1 activation .

- Cell Line Variability : Use isogenic cell lines or primary cultures to control for genetic drift. Validate findings with orthogonal assays (e.g., flow cytometry for apoptosis vs. RNA-seq for pathway analysis) .

Q. What strategies enhance enantiomeric purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to control stereochemistry at the pyrrolidine ring .

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (80:20) separates enantiomers. Purity >99% ee is achievable .

Q. What mechanistic studies elucidate the compound’s interaction with JNK signaling?

- Methodological Answer :

- Reporter Assays : Transfect AP-1 luciferase reporters into Hep3B cells. FMTC (500 nM) increases luciferase activity 3-fold, confirming AP-1 activation .

- Kinase Activity Profiling : Use recombinant JNK1/2/3 isoforms in vitro. IC₅₀ values <100 nM indicate potent inhibition .

Q. How do structural modifications influence bioactivity?

- Methodological Answer :

- SAR Studies : Replace the methoxy group with ethoxy or hydroxyl groups to assess steric/electronic effects. For example, 3-fluoro-4-hydroxy analogs show reduced solubility but increased JNK binding affinity .

- Fluorine Scan : Introduce fluorine at alternative positions (e.g., 2-fluoro) to modulate lipophilicity (logP) and blood-brain barrier penetration .

Q. What precautions mitigate challenges in handling hygroscopic intermediates?

- Methodological Answer :

- Storage : Use desiccators with silica gel or molecular sieves under nitrogen.

- Reaction Conditions : Conduct moisture-sensitive steps (e.g., Grignard reactions) in anhydrous solvents (e.g., THF) with 3Å molecular sieves .

Q. How are in vivo pharmacokinetic properties evaluated?

- Methodological Answer :

- Rodent Models : Administer 10 mg/kg (IV or oral) to assess bioavailability. LC-MS/MS quantifies plasma/tissue concentrations.

- Metabolite Identification : Liver microsome assays identify hydroxylated or demethylated metabolites .

Data Reproducibility & Validation

Q. What protocols ensure reproducibility in synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.